butane-2-sulfinamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Enantiopure butane-2-sulfinamide can be prepared by the enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate, followed by disulfide bond cleavage using lithium amide . The chiral ligand used in this process, together with vanadyl acetylacetonate, is prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using similar synthetic routes, ensuring high enantiomeric purity and yield. The process involves careful control of reaction conditions to maintain the stability and reactivity of the intermediates.
Chemical Reactions Analysis
Types of Reactions
Butane-2-sulfinamide undergoes various types of chemical reactions, including:
Condensation Reactions: With ketones and aldehydes to form N-tert-butanesulfinyl aldimines and ketimines.
Nucleophilic Addition Reactions: Typical nucleophiles include Grignard reagents, organozinc compounds, organolithium compounds, and enolates.
Common Reagents and Conditions
Condensation Reactions: These reactions typically occur under mild conditions, often in the presence of a base.
Nucleophilic Addition Reactions: These reactions are carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Major Products
Aldimines and Ketimines: Formed from condensation reactions with aldehydes and ketones.
Chiral Amines: Formed from nucleophilic addition reactions, where the tert-butanesulfinyl group acts as a chiral auxiliary.
Scientific Research Applications
Butane-2-sulfinamide is extensively used in scientific research, particularly in:
Mechanism of Action
Butane-2-sulfinamide exerts its effects primarily through its role as a chiral auxiliary. It facilitates the formation of chiral intermediates, which can then be converted into enantiomerically pure products. The tert-butanesulfinyl group acts as a protecting group, which can be removed under acidic conditions to yield the desired chiral amine .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanesulfinamide: Another name for butane-2-sulfinamide.
Ellman’s Sulfinamide: A commonly used chiral auxiliary in asymmetric synthesis.
Uniqueness
This compound is unique due to its high enantiomeric purity and versatility in asymmetric synthesis. It is considered the gold standard among chiral sulfinamides, offering easy access for large-scale reactions, high diastereoselectivity, and recyclability after reactions .
Biological Activity
Butane-2-sulfinamide, also known as tert-butanesulfinamide, is an organosulfur compound recognized for its significant role in asymmetric synthesis and the development of biologically active molecules. Its applications extend across various fields, including medicinal chemistry and synthetic organic chemistry. This article presents a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.
This compound is characterized by its chiral sulfinamide structure, which allows it to function as a chiral auxiliary in the synthesis of enantiomerically pure compounds. The compound's mechanism of action primarily involves its ability to facilitate the stereoselective synthesis of amines and their derivatives, which are crucial in drug development and other biological applications.
Target of Action
The primary targets for this compound are the amine synthesis pathways, where it plays a pivotal role in generating chiral centers necessary for biological activity. The compound's interaction with these pathways can influence the pharmacokinetics and bioavailability of synthesized products.
Applications in Biological Research
This compound has been extensively studied for its utility in synthesizing various biologically active compounds. Below are some notable applications:
- Synthesis of Pharmaceuticals : It is used to produce enantiomerically pure drugs that exhibit specific biological activities.
- Development of Natural Products : The compound aids in the synthesis of complex natural products that require high stereochemical purity.
- Chiral Auxiliary Role : As a chiral auxiliary, it enhances the efficiency and selectivity of reactions involving amines .
Case Studies
Several studies have demonstrated the effectiveness of this compound in various synthetic processes:
- Synthesis of Chiral Amines : In a study by Garcia Ruano et al., this compound was utilized to synthesize chiral N-tert-butanesulfinyl imines, which were then employed in the asymmetric synthesis of nitrogen-containing heterocycles. The results indicated high yields and selectivity, showcasing the compound's utility in generating biologically relevant structures .
- Brønsted Acid Catalysis : Research highlighted the use of this compound in Brønsted acid-catalyzed reactions, demonstrating significant improvements in yield and reaction time when using specific catalysts like HBF4. This method facilitated the formation of sulfinyl imines efficiently .
Data Table: Summary of Biological Activities
Pharmacological Insights
The pharmacokinetic properties of compounds synthesized using this compound can vary significantly based on their structure and chirality. The absorption, distribution, metabolism, and excretion (ADME) profiles are critical for evaluating their potential as therapeutic agents.
Properties
IUPAC Name |
butane-2-sulfinamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c1-3-4(2)7(5)6/h4H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMWYEITAAOYEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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